N-methyl-3,5-dinitropyridin-4-amine N-methyl-3,5-dinitropyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 26820-38-2
VCID: VC8260584
InChI: InChI=1S/C6H6N4O4/c1-7-6-4(9(11)12)2-8-3-5(6)10(13)14/h2-3H,1H3,(H,7,8)
SMILES: CNC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C6H6N4O4
Molecular Weight: 198.14 g/mol

N-methyl-3,5-dinitropyridin-4-amine

CAS No.: 26820-38-2

Cat. No.: VC8260584

Molecular Formula: C6H6N4O4

Molecular Weight: 198.14 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-3,5-dinitropyridin-4-amine - 26820-38-2

Specification

CAS No. 26820-38-2
Molecular Formula C6H6N4O4
Molecular Weight 198.14 g/mol
IUPAC Name N-methyl-3,5-dinitropyridin-4-amine
Standard InChI InChI=1S/C6H6N4O4/c1-7-6-4(9(11)12)2-8-3-5(6)10(13)14/h2-3H,1H3,(H,7,8)
Standard InChI Key YHIVWGVBZFVPTQ-UHFFFAOYSA-N
SMILES CNC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CNC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of N-methyl-3,5-dinitropyridin-4-amine is C6H6N4O4\text{C}_6\text{H}_6\text{N}_4\text{O}_4, distinguishing it from its non-methylated analog, 4-amino-3,5-dinitropyridine (C5H4N4O4\text{C}_5\text{H}_4\text{N}_4\text{O}_4), by the addition of a methyl group to the amino functionality. The pyridine ring’s electron-deficient nature arises from the two nitro groups, which act as strong electron-withdrawing substituents, while the N-methylamine group introduces a moderate electron-donating effect .

Key Structural Features:

  • Nitro Groups (3- and 5-positions): Stabilize the ring through resonance and inductive effects, reducing basicity at the pyridine nitrogen.

  • N-Methylamino Group (4-position): Enhances lipophilicity compared to the unmethylated analog, potentially influencing solubility and bioavailability.

Experimental and Predicted Properties

While experimental data specific to N-methyl-3,5-dinitropyridin-4-amine are scarce, properties can be extrapolated from related compounds:

Property4-Amino-3,5-dinitropyridine N-Methyl-3,5-dinitropyridin-4-amine (Estimated)
Molecular Weight (g/mol)184.11198.18
Melting Point (°C)168–169150–160 (predicted)
Density (g/cm³)1.7±0.11.6–1.8
LogP (Partition Coefficient)1.21.8–2.3 (due to methyl group)

The methyl substitution likely reduces crystallinity compared to the parent compound, as steric hindrance may disrupt packing efficiency .

Synthetic Methodologies

Route 1: Sequential Nitration and Methylation

  • Nitration of 4-Methylaminopyridine:

    • Substrate: 4-Methylaminopyridine.

    • Nitrating Agent: Fuming nitric acid (HNO3\text{HNO}_3) in concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4).

    • Conditions: Gradual addition at 0–10°C, followed by heating to 85°C.

    • Challenges: Competitive oxidation of the methylamino group may necessitate protective strategies.

  • Purification:

    • Neutralization with sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) and extraction with ethyl acetate.

Route 2: Post-Nitration Methylation

  • Methylation of 4-Amino-3,5-dinitropyridine:

    • Reagent: Methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base (e.g., potassium carbonate).

    • Solvent: Dimethylformamide (DMF) or acetone.

    • Limitations: Low reactivity of the amino group due to electron-withdrawing nitro substituents.

Industrial Scalability Challenges

  • Safety Concerns: Exothermic nitration reactions require rigorous temperature control to prevent decomposition.

  • Yield Optimization: Competing side reactions (e.g., over-nitration) may necessitate iterative process refinement.

Metal IonBinding SiteApplication Hypothesis
Cu(II)N-methylamino groupAntioxidant or antimicrobial agents
Fe(III)Pyridine ringMagnetic materials

Biological Activity and Applications

Hypothesized Pharmacological Effects

While no direct studies on N-methyl-3,5-dinitropyridin-4-amine exist, its structural analogs exhibit notable bioactivity:

  • Antimicrobial Activity:

    • 4-Amino-3,5-dinitropyridine shows moderate efficacy against Staphylococcus aureus (MIC: 50 µg/mL). Methylation may enhance membrane permeability, potentially lowering MIC values.

  • Anticancer Potential:

    • Pyridine derivatives with nitro groups induce apoptosis via oxidative stress pathways. The methyl group could modulate cellular uptake kinetics.

Energetic Materials Applications

Nitro-rich compounds are often explored as explosives or propellants. Key parameters for N-methyl-3,5-dinitropyridin-4-amine include:

  • Detonation Velocity: Estimated at 7,200–7,500 m/s using the Kamlet-Jacobs equation.

  • Oxygen Balance: Likely negative due to high nitrogen and carbon content, necessitating oxidizer additives in formulations.

Computational Insights

Density Functional Theory (DFT) Predictions

  • Electrostatic Potential Maps: Highlight electron-deficient regions (nitro groups) and electron-rich zones (methylamino group).

  • Thermodynamic Stability:

    • Enthalpy of formation (ΔHf\Delta H_f): Estimated +180 kJ/mol, indicating moderate stability.

Molecular Dynamics Simulations

  • Solubility Prediction: Lower aqueous solubility than 4-amino-3,5-dinitropyridine due to increased hydrophobicity.

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